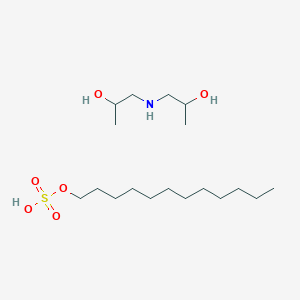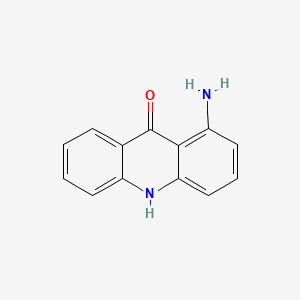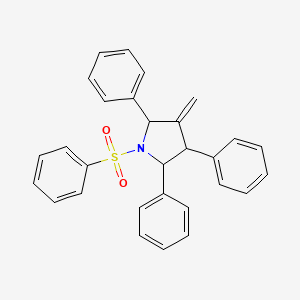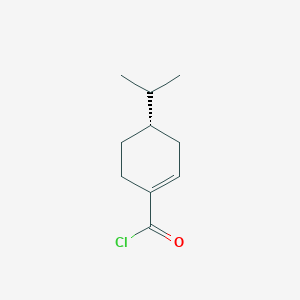
Bis(2-hydroxypropyl)ammonium decyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxypropyl)ammonium decyl sulphate: is a chemical compound with the molecular formula C16H37NO6S . It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, which is a valuable trait in formulations requiring emulsification, foaming, or wetting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)ammonium decyl sulphate typically involves the reaction of decyl sulphate with bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The process involves the precise control of reactant flow rates, temperature, and pressure to achieve optimal production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-hydroxypropyl)ammonium decyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-hydroxypropyl)ammonium decyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in formulations of detergents, emulsifiers, and foaming agents.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxypropyl)ammonium decyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. Its molecular structure allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different ionic nature.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with applications in similar fields.
Triton X-100: A non-ionic surfactant used in biochemical research.
Uniqueness: Bis(2-hydroxypropyl)ammonium decyl sulphate is unique due to its specific combination of hydrophilic and hydrophobic properties, which allows for versatile applications in both aqueous and non-aqueous systems. Its dual functionality as a surfactant and a reagent in chemical reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
66161-59-9 |
|---|---|
Fórmula molecular |
C18H41NO6S |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
dodecyl hydrogen sulfate;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C12H26O4S.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-5(8)3-7-4-6(2)9/h2-12H2,1H3,(H,13,14,15);5-9H,3-4H2,1-2H3 |
Clave InChI |
QUZFOIYSOMYJOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOS(=O)(=O)O.CC(CNCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)






![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
